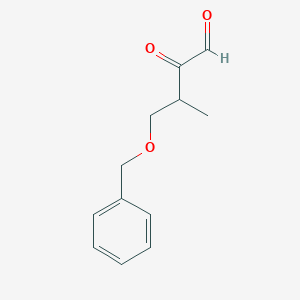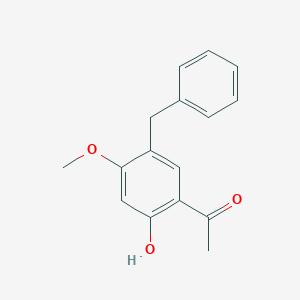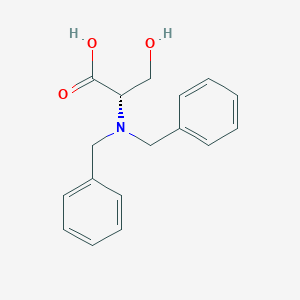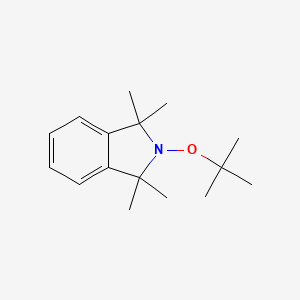
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with tert-butyl alcohol under specific conditions to introduce the 1,1-dimethylethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1,1-dimethylethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- can be compared with other isoindole derivatives, such as:
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-:
The uniqueness of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93524-81-3 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-[(2-methylpropan-2-yl)oxy]isoindole |
InChI |
InChI=1S/C16H25NO/c1-14(2,3)18-17-15(4,5)12-10-8-9-11-13(12)16(17,6)7/h8-11H,1-7H3 |
InChI-Schlüssel |
NJXGTTKYTWKMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(N1OC(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
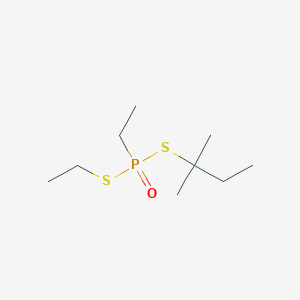
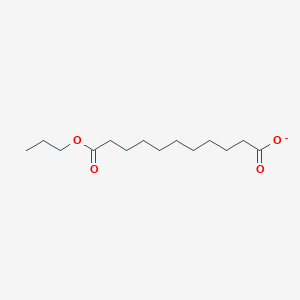
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
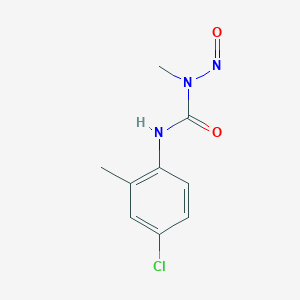
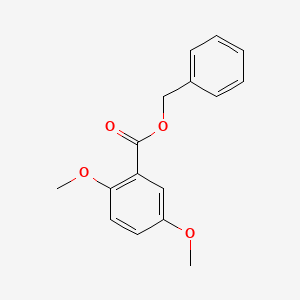
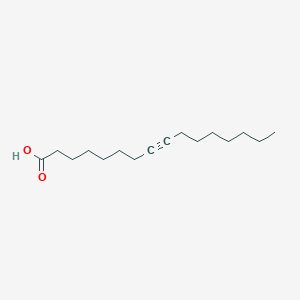
silane](/img/structure/B14350178.png)
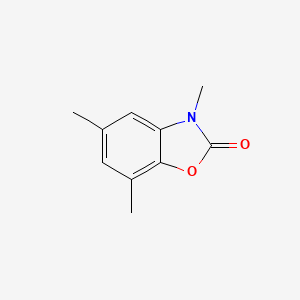
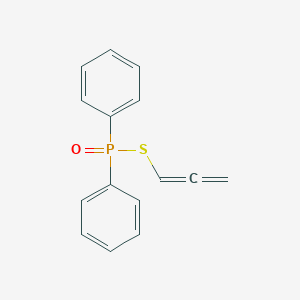
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
